molecular formula C11H13N3O3S B11726563 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine

Cat. No.: B11726563
M. Wt: 267.31 g/mol
InChI Key: BYALZGYDLBQBCV-UHFFFAOYSA-N
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Description

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The phenylsulfonyl group attached to the oxadiazole ring adds unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Ethanamine Group: The ethanamine group can be attached through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles.

    Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can participate in redox reactions, affecting cellular processes related to oxidative stress. The ethanamine group can interact with receptors and transporters, influencing neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine can be compared with other similar compounds, such as:

    Phenylsulfonylacetophenone: Another compound with a phenylsulfonyl group, used in organic synthesis and medicinal chemistry.

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings, studied for their diverse biological activities.

    Sulfonylated Amines: Compounds with sulfonyl groups attached to amines, used in various chemical and biological applications.

The uniqueness of this compound lies in its combination of the phenylsulfonyl group, oxadiazole ring, and ethanamine group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

2-[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C11H13N3O3S/c12-7-6-11-13-10(14-17-11)8-18(15,16)9-4-2-1-3-5-9/h1-5H,6-8,12H2

InChI Key

BYALZGYDLBQBCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CCN

Origin of Product

United States

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